1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester

CAS No.: 16927-06-3

Cat. No.: VC18402732

Molecular Formula: C14H14O8

Molecular Weight: 310.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16927-06-3 |

|---|---|

| Molecular Formula | C14H14O8 |

| Molecular Weight | 310.26 g/mol |

| IUPAC Name | 2,5-bis(ethoxycarbonyl)terephthalic acid |

| Standard InChI | InChI=1S/C14H14O8/c1-3-21-13(19)9-5-8(12(17)18)10(14(20)22-4-2)6-7(9)11(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)(H,17,18) |

| Standard InChI Key | FKBDSZNRJFOVHK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OCC)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

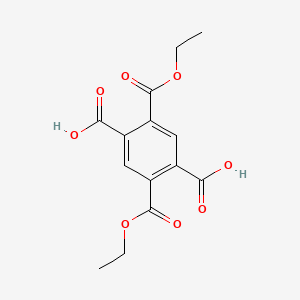

The compound’s IUPAC name, 2,5-bis(ethoxycarbonyl)terephthalic acid, reflects its benzene core substituted with two ethoxycarbonyl groups at positions 2 and 5 and two carboxylic acid groups at positions 1 and 4. Its planar aromatic structure facilitates strong intermolecular interactions, contributing to thermal stability and crystallinity. The Standard InChI key (InChI=1S/C14H14O8/c1-3-21-13(19)9-5-8(12(17)18)10(14(20)22-4-2)6-7(9)11(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)(H,17,18)) confirms the spatial arrangement of substituents.

Synthesis and Manufacturing

Conventional Esterification

The compound is typically synthesized via esterification of pyromellitic acid with ethanol under acidic catalysis. This stepwise reaction preferentially functionalizes the 1,4-carboxylic acid groups, leaving the 2,5-positions unmodified. Challenges include controlling regioselectivity and minimizing di- or tri-ester byproducts.

Microwave-Assisted Polycondensation

Recent innovations leverage microwave irradiation to accelerate reactions. For example, Mallakpour et al. demonstrated that microwave-assisted polycondensation of pyromellitic acid diethyl ester with aliphatic diamines yields polyimides with inherent viscosities up to in just 2 minutes—a 150-fold reduction in reaction time compared to conventional heating . This method enhances yield (84–92%) while reducing solvent consumption .

Industrial and Research Applications

Polyimide Production

Diethyl pyromellitate serves as a monomer for high-temperature-resistant polyimides. Imai et al. synthesized aliphatic polypyromellitimides with viscosities exceeding , showcasing suitability for aerospace and electronics coatings .

Pharmaceutical Intermediates

Although direct biological data are scarce, pyromellitic acid derivatives exhibit cytotoxic activity against cancer cell lines (e.g., IC values <10 μM in HepG2 cells). The diethyl ester’s ester groups may enhance bioavailability, warranting further pharmacokinetic studies.

Material Science

The compound’s dual functionality enables crosslinking in epoxy resins and liquid crystals. Its rigid backbone improves mechanical strength in composite materials, as evidenced by tensile modulus increases of 20–30% in experimental polymer blends.

Biological and Toxicological Profile

Limited toxicological data classify the compound as "for research use only," with no human or veterinary applications approved. Structural analogs like pyromellitic dianhydride are associated with respiratory sensitization, suggesting potential workplace hazards requiring proper ventilation and handling protocols.

Regulatory and Environmental Considerations

In Canada, substances on the Non-domestic Substances List (NDSL), including pyromellitic acid derivatives, require environmental and health impact assessments prior to manufacturing. The diethyl ester’s persistence in aquatic systems remains unstudied, though its hydrolysis to pyromellitic acid poses concerns due to the parent compound’s moderate ecotoxicity (LC >100 mg/L in Daphnia magna) .

Future Directions

Advances in catalytic esterification and solvent-free processing could reduce the environmental footprint of diethyl pyromellitate production. Additionally, coupling microwave techniques with biomass-derived feedstocks may align synthesis with circular economy goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume